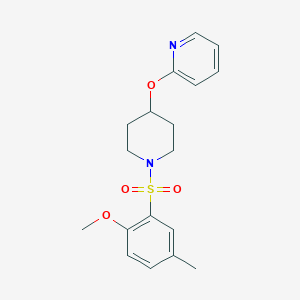![molecular formula C21H24N4O2 B2780900 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034353-07-4](/img/structure/B2780900.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound that, due to its structural complexity, lends itself to various scientific applications, notably in the realm of structural chemistry and drug synthesis. A related study focused on the crystal and molecular structures of a similar compound, highlighting the potential for detailed structural analysis and its implications in drug development processes (Richter et al., 2023).
Anti-inflammatory and Analgesic Activities
Research into benzimidazole derivatives, closely related to the compound , has demonstrated promising anti-inflammatory and analgesic properties. This suggests potential therapeutic applications for conditions requiring modulation of inflammation and pain management (Sondhi et al., 2006).
Antiulcer Agents
Imidazolines and their derivatives have been explored for their potential as antiulcer agents. A study on imidazo[1,2-a]pyridines, which share a structural motif with the subject compound, revealed their potential utility in developing treatments for ulcerative conditions, focusing on their antisecretory and cytoprotective properties (Starrett et al., 1989).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides have been evaluated for their cardiac electrophysiological activity, offering insights into the development of selective class III agents for managing arrhythmias. This research underscores the relevance of structural analogs to the benzimidazolylmethyl-benzamide framework in cardiac therapeutic applications (Morgan et al., 1990).
Alzheimer's Disease Phenotypes
The compound's framework suggests potential applications in neurodegenerative disease research, specifically Alzheimer's disease. A study on 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound, showed inhibition of histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, which are key factors in Alzheimer's disease progression (Lee et al., 2018).
Anti-fibrosis Potential
Investigations into the pharmacokinetics and tissue distribution of related compounds have highlighted their potential as anti-fibrotic drugs, emphasizing their oral bioavailability and distribution into critical organs such as the liver, kidneys, and lungs. This suggests a promising avenue for the treatment of fibrotic diseases (Kim et al., 2008).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-17-10-12-25(13-11-17)16-8-6-15(7-9-16)21(26)22-14-20-23-18-4-2-3-5-19(18)24-20/h2-9,17H,10-14H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODTYGPXAQYAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2780821.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2780823.png)
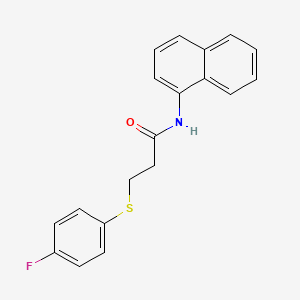
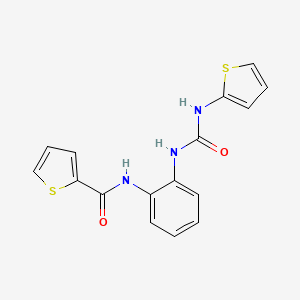
![N-(4-methylbenzyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2780829.png)
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)
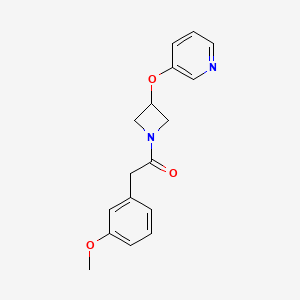

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)
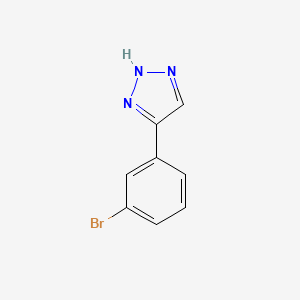
![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2780837.png)
